3-(4-Bromophenyl)-2-methyl-1-propene
Description
Contextualization within Modern Organic Chemistry and Substituted Olefins
In organic chemistry, alkenes, also known as olefins, are hydrocarbons that feature at least one carbon-carbon double bond. wikipedia.org This double bond is a region of high electron density, making olefins significantly more reactive than their alkane counterparts and rendering them fundamental building blocks in chemical synthesis. fiveable.me The reactivity of the double bond allows for a wide array of transformations, including addition reactions, cycloadditions, metathesis, and polymerization. wikipedia.org
Table 1: General Reactivity of Substituted Olefins
| Reaction Type | Description | Role of Substituents |
|---|---|---|
| Electrophilic Addition | The double bond acts as a nucleophile, attacking an electrophile. This is a classic reaction for alkenes, such as hydrohalogenation or hydration. | Substituents stabilize or destabilize the carbocation intermediate, directing the regioselectivity of the addition (e.g., Markovnikov's rule). chemistrysteps.com |
| Polymerization | Olefins act as monomers that link together to form long polymer chains, such as polypropylene. | The nature of the substituent group determines the properties of the resulting polymer (e.g., crystallinity, melting point, mechanical strength). researchgate.net |
| Olefin Metathesis | A reaction that involves the cutting and rearranging of carbon-carbon double bonds, catalyzed by transition metal complexes. fiveable.me | Steric bulk and electronic properties of substituents can affect the efficiency and selectivity of the metathesis catalyst. acs.org |
| Hydrogenation | The addition of hydrogen across the double bond to form an alkane, typically using a metal catalyst. | Steric hindrance from bulky substituents can slow the rate of hydrogenation. |
| Oxidation | The double bond can be cleaved or converted into other functional groups like epoxides or diols. | Substituents can influence the rate and outcome of the oxidation reaction. |
Significance of Brominated Phenyl-Substituted Alkenes in Chemical Synthesis
The presence of a bromine atom on the phenyl ring is arguably the most significant feature of 3-(4-Bromophenyl)-2-methyl-1-propene from a synthetic utility perspective. Aryl halides, particularly bromides, are exceptionally valuable intermediates in organic synthesis, primarily due to their participation in a wide range of metal-catalyzed cross-coupling reactions. ncert.nic.in These reactions are foundational in modern chemistry for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
The carbon-bromine (C-Br) bond in the 4-bromophenyl group can be readily activated by transition metal catalysts, most notably those based on palladium, nickel, or copper. This allows the 4-bromophenyl group to be coupled with a diverse array of other molecular fragments, making compounds like this compound versatile building blocks. For example, the Suzuki coupling reaction enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound. This versatility allows chemists to introduce new functional groups or build larger, more complex molecular architectures starting from the brominated scaffold. researchgate.net The synthesis of related brominated phenyl compounds often serves as a crucial step in the preparation of high-value products, such as the pharmaceutical intermediate for Fexofenadine. google.com
Table 2: Synthetic Utility of the Aryl Bromide Moiety in Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | C-C | Palladium (Pd) |
| Heck Coupling | Alkenes | C-C | Palladium (Pd) |
| Sonogashira Coupling | Terminal alkynes | C-C | Palladium (Pd) and Copper (Cu) |
| Stille Coupling | Organotin compounds | C-C | Palladium (Pd) |
| Buchwald-Hartwig Amination | Amines | C-N | Palladium (Pd) |
| Ullmann Condensation | Alcohols, thiols, amines | C-O, C-S, C-N | Copper (Cu) |
Overview of Key Academic Research Domains for Propene Derivatives
Propene and its derivatives are cornerstone chemicals in the petrochemical industry and serve as critical monomers for the production of a vast range of polymers. The study of propene derivatives is a major focus in polymer science, materials science, and catalysis research. youtube.com
In Polymer Science , the polymerization of propene derivatives using catalysts like Ziegler-Natta or metallocene systems is a field of continuous innovation. researchgate.net By incorporating substituted propenes like this compound into a polymer chain, researchers can precisely tune the properties of the resulting material. The bulky, rigid bromophenyl group can enhance thermal stability and modify the mechanical properties of the polymer. Furthermore, the bromine atom can be preserved as a reactive site on the polymer backbone, allowing for post-polymerization modification to introduce other functionalities. This approach is used to create functional polymers for specialized applications.
In Materials Science , propene derivatives are investigated for applications beyond commodity plastics. For example, polymers derived from functionalized propenes are explored for use in advanced materials such as nanocomposites, where they can be blended with materials like graphene to create composites with unique electrical or thermal properties. researchgate.net There is also significant interest in developing biodegradable polymers from derivatives like poly(propylene fumarate) for biomedical applications, such as in tissue engineering and drug delivery systems. researchgate.net
In Catalysis Research , developing new catalysts and processes for producing propene and its derivatives more efficiently and sustainably is a major goal. This includes research into the catalytic dehydrogenation of propane (B168953) to produce propene, which is a more direct route from abundant shale gas feedstocks. youtube.comthechemicalengineer.com Additionally, the selective functionalization of propene derivatives through reactions like catalytic epoxidation is an active area of study for producing valuable chemical intermediates. rsc.org
Table 3: Key Research Domains for Propene Derivatives
| Research Domain | Focus Area | Example Applications |
|---|---|---|
| Polymer Science | Synthesis of polypropylenes with tailored properties using metallocene and other advanced catalysts. researchgate.net | High-performance plastics, thermoplastic elastomers, specialty packaging, automotive components. |
| Materials Science | Development of functional polymers and composites. | Graphene-polymer nanocomposites, researchgate.net flame-retardant materials, mdpi.com materials for energy storage. |
| Biomedical Engineering | Creation of biocompatible and biodegradable polymers. | Scaffolds for tissue engineering, controlled drug delivery systems, medical implants. researchgate.net |
| Catalysis | On-purpose production of propene from alternative feedstocks and selective functionalization of propene. youtube.com | Oxidative dehydrogenation of propane, direct epoxidation to propylene (B89431) oxide. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRHBWNMEJRMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611203 | |
| Record name | 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83558-89-8 | |
| Record name | 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 3 4 Bromophenyl 2 Methyl 1 Propene
Electrophilic Addition Reactions at the Alkene Moiety
The presence of a trisubstituted alkene moiety in 3-(4-Bromophenyl)-2-methyl-1-propene makes it susceptible to a variety of electrophilic addition reactions. The electron-donating methyl group and the phenyl ring influence the reactivity and regioselectivity of these transformations.
Halogenation Reactions (e.g., Bromine Addition)
The reaction of this compound with halogens, such as bromine (Br₂), proceeds via an electrophilic addition mechanism. chemguide.co.uk The π bond of the alkene acts as a nucleophile, attacking the bromine molecule and inducing a dipole. chemguide.net This leads to the formation of a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. chemguide.netmasterorganicchemistry.com The reaction typically occurs with anti-stereoselectivity, meaning the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.com Given the structure of the starting material, the product of this reaction would be 1,2-dibromo-3-(4-bromophenyl)-2-methylpropane.
Table 1: Halogenation of this compound
| Reactant | Reagent | Product | Stereochemistry |
|---|---|---|---|
| This compound | Br₂ in CCl₄ | 1,2-dibromo-3-(4-bromophenyl)-2-methylpropane | anti-addition |
The mechanism involves the initial formation of a bromonium ion, which is then attacked by the bromide ion in an SN2-like fashion, resulting in the observed anti-addition. libretexts.org
Hydrohalogenation and Hydration: Regioselectivity and Stereoselectivity
The addition of hydrogen halides (HX) and water (in the presence of an acid catalyst) to this compound is expected to follow Markovnikov's rule. leah4sci.commasterorganicchemistry.com This rule states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents. masterorganicchemistry.com
This regioselectivity is dictated by the formation of the more stable carbocation intermediate. In the case of this compound, protonation of the terminal carbon (C1) of the double bond leads to a tertiary carbocation at C2, which is stabilized by the adjacent methyl and benzyl (B1604629) groups. Attack of the nucleophile (X⁻ or H₂O) on this carbocation yields the Markovnikov product.
Conversely, anti-Markovnikov addition can be achieved for HBr in the presence of peroxides, proceeding through a radical mechanism. libretexts.orgchemistrysteps.com This pathway results in the bromine atom adding to the less substituted carbon.
Table 2: Hydrohalogenation and Hydration of this compound
| Reaction | Reagents | Major Product | Regioselectivity |
|---|---|---|---|
| Hydrobromination | HBr | 2-bromo-3-(4-bromophenyl)-2-methylpropane | Markovnikov |
| Hydrobromination | HBr, ROOR | 1-bromo-3-(4-bromophenyl)-2-methylpropane | anti-Markovnikov |
| Hydration | H₂O, H⁺ | 3-(4-bromophenyl)-2-methyl-2-propanol | Markovnikov |
The stereoselectivity of these reactions is generally not controlled, leading to a racemic mixture of enantiomers if a new stereocenter is formed.
Hydrogenation and Selective Reduction Pathways
The alkene double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or nickel. The reaction is a syn-addition, with both hydrogen atoms adding to the same face of the double bond. The product of this reaction is 1-bromo-4-(2-methylpropyl)benzene.
Selective reduction of the alkene in the presence of the aryl bromide can be challenging, as some hydrogenation catalysts can also promote dehalogenation. Careful selection of the catalyst and reaction conditions is crucial to achieve the desired selectivity. For hindered alkenes, more active catalysts, such as certain iron complexes, may be employed. nih.gov
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The alkene in this compound can potentially act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.org The reactivity of this compound as a dienophile would be influenced by the electronic nature of its substituents. Generally, electron-withdrawing groups on the dienophile enhance the reaction rate, making the unmodified alkene in this compound a relatively unreactive dienophile for typical dienes. organic-chemistry.org
1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.gov The alkene in this compound can serve as the dipolarophile. The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals of the dipole and the dipolarophile. mdpi.com
Reactions Involving the 4-Bromophenyl Substituent
The aryl bromide functionality in this compound is a versatile handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions.
Cross-Coupling Reactions for Further Derivatization (e.g., Suzuki, Negishi, Kumada, Stille)
The carbon-bromine bond in the 4-bromophenyl group can be readily activated by palladium catalysts, enabling the formation of new carbon-carbon bonds.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a widely used method for the formation of biaryl compounds. organic-chemistry.org
Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with the aryl bromide using a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple various types of organic residues. chemeurope.comnih.gov
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the coupling partner for the aryl bromide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a powerful method, particularly for the synthesis of unsymmetrical biaryls. rhhz.net
Stille Coupling: This reaction employs an organotin reagent (organostannane) to couple with the aryl bromide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org While effective, the toxicity of the tin reagents is a significant drawback. libretexts.org
These reactions allow for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, providing a powerful tool for the synthesis of diverse derivatives.
Table 3: Cross-Coupling Reactions of this compound
| Reaction | Organometallic Reagent | Catalyst | Product Type |
|---|---|---|---|
| Suzuki | R-B(OH)₂ | Pd catalyst, base | 3-(4-R-phenyl)-2-methyl-1-propene |
| Negishi | R-ZnX | Pd or Ni catalyst | 3-(4-R-phenyl)-2-methyl-1-propene |
| Kumada | R-MgX | Ni or Pd catalyst | 3-(4-R-phenyl)-2-methyl-1-propene |
| Stille | R-SnR'₃ | Pd catalyst | 3-(4-R-phenyl)-2-methyl-1-propene |
Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The viability of this reaction is heavily dependent on the electronic properties of the ring. For an SNAr reaction to proceed readily via the addition-elimination mechanism, the aromatic ring must be electron-deficient. pressbooks.pubmasterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO2, -CN, or -C(O)R) positioned ortho or para to the leaving group. pressbooks.pubwikipedia.org These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the rate-determining step of the reaction. libretexts.org
In the case of this compound, the substituent on the bromophenyl ring is a 2-methyl-1-propenyl group. This alkyl group is electron-donating in nature, thereby increasing the electron density of the aromatic ring. Consequently, the ring is deactivated towards attack by nucleophiles, making the standard SNAr addition-elimination pathway energetically unfavorable. youtube.com Reactions with nucleophiles would require extremely harsh conditions (high temperature and pressure).
Under such forcing conditions, if a substitution were to occur, it would likely proceed through an alternative pathway, such as the elimination-addition mechanism involving a highly reactive benzyne intermediate. youtube.comchemistrysteps.com This mechanism is distinct from SNAr and does not require activation by electron-withdrawing groups but instead relies on the use of a very strong base (like NaNH2) to deprotonate a carbon ortho to the leaving group. chemistrysteps.com
Table 1: Comparison of SNAr and Benzyne Mechanisms for Aryl Halides
| Feature | SNAr (Addition-Elimination) | Elimination-Addition (Benzyne) |
|---|---|---|
| Substrate Requirement | Electron-poor aromatic ring (activated by electron-withdrawing groups ortho/para to leaving group). | Can occur on unactivated aryl halides. |
| Reagent Requirement | Strong nucleophile. | Very strong base (e.g., NaNH₂, KNH₂). |
| Key Intermediate | Meisenheimer Complex (resonance-stabilized carbanion). libretexts.org | Benzyne (aryne). chemistrysteps.com |
| Regiochemistry | Substitution occurs only at the carbon bearing the leaving group (ipso substitution). | Can yield a mixture of products where the nucleophile adds to either carbon of the former triple bond. youtube.com |
| Applicability to this compound | Highly unfavorable due to the electron-donating alkyl group. | Potentially feasible under very harsh conditions with a strong base. |
Directed Ortho-Metalation and Halogen-Lithium Exchange Reactions
Directed Ortho-Metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The DMG, which contains a heteroatom (e.g., -OMe, -CONR₂, -NR₂), coordinates to the lithium atom of the base, positioning it to abstract a nearby proton. wikipedia.orgbaranlab.org The substrate this compound lacks a conventional heteroatom-based DMG. The 2-methyl-1-propenyl group is not capable of directing lithiation to the ortho position, making DoM an unsuitable strategy for functionalizing this compound.
In contrast, Halogen-Lithium Exchange is a highly effective and widely used method for converting aryl halides into reactive organometallic reagents. wikipedia.org This reaction is particularly rapid for aryl bromides and iodides. wikipedia.org Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), would lead to a rapid exchange of the bromine atom for a lithium atom. ias.ac.intcnj.edu
This exchange proceeds through an "ate-complex" intermediate and is kinetically controlled. wikipedia.org The result is the formation of a new organometallic species, [4-(2-methylprop-1-en-1-yl)phenyl]lithium. This aryllithium compound is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce diverse functional groups at the C4 position of the phenyl ring.
Table 2: Potential Functionalization via Halogen-Lithium Exchange
| Electrophile | Reagent Example | Resulting Product Structure | Product Class |
|---|---|---|---|
| Proton Source | H₂O | 3-(Phenyl)-2-methyl-1-propene | Debrominated Arene |
| Carbon Dioxide | CO₂ (s) | 4-(2-methylprop-1-en-1-yl)benzoic acid | Carboxylic Acid |
| Aldehydes/Ketones | Acetone ((CH₃)₂CO) | 2-(4-(2-methylprop-1-en-1-yl)phenyl)propan-2-ol | Tertiary Alcohol |
| Alkyl Halides | Methyl Iodide (CH₃I) | 3-(4-Tolyl)-2-methyl-1-propene | Alkylated Arene |
Reactions at the Benzylic Position
The methylene (B1212753) (-CH₂-) group directly attached to the phenyl ring is known as the benzylic position. The C-H bonds at this position are significantly weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. This makes the benzylic position a prime target for specific chemical transformations. masterorganicchemistry.com
Free Radical Halogenation (e.g., using N-Bromosuccinimide)
Benzylic C-H bonds can be selectively halogenated using free-radical conditions. A premier reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light (hν). masterorganicchemistry.commasterorganicchemistry.com This reaction, known as the Wohl-Ziegler reaction, allows for the bromination of the benzylic position with high selectivity over other potential reaction sites like the aromatic ring or the double bond. masterorganicchemistry.com
The key to the success of NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. libretexts.org The mechanism proceeds via a classic radical chain reaction:
Initiation: The radical initiator decomposes to form initial radicals, which then react with trace amounts of HBr to generate a bromine radical (Br•).
Propagation:
A bromine radical abstracts a hydrogen atom from the benzylic position of this compound. This is the rate-determining step and forms a resonance-stabilized benzylic radical.
This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product, 3-(1-bromo-2-methylprop-2-en-1-yl)benzene, and a new bromine radical, which continues the chain. libretexts.org
Termination: The reaction ceases when radicals combine with each other.
The resonance stabilization of the benzylic radical intermediate is crucial for the selectivity of this reaction.
Oxidative Transformations at the Benzylic Carbon
The presence of benzylic hydrogens also permits oxidative transformations at this carbon. Strong oxidizing agents can convert the benzylic methylene group into a carbonyl group. masterorganicchemistry.com The specific product depends on the reagent and reaction conditions.
For a substrate like this compound, which has two benzylic hydrogens, treatment with a powerful oxidant such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under vigorous conditions (e.g., heating) would typically lead to the complete oxidation of the entire alkyl side chain to a carboxylic acid. masterorganicchemistry.com The initial oxidation likely forms a ketone, but under these harsh conditions, the carbon-carbon bond next to the ring is cleaved, ultimately yielding 4-bromobenzoic acid . For the reaction to proceed, at least one benzylic hydrogen must be present. masterorganicchemistry.com More selective methods using milder or catalytic oxidants can potentially yield the corresponding ketone, 1-(4-bromophenyl)-2-methylprop-2-en-1-one, although competing oxidation of the alkene is a possibility. mdpi.combeilstein-journals.org
Mechanistic Studies and Kinetic Analysis
Elucidation of Reaction Mechanisms via Intermediate and Transition State Analysis
Understanding the detailed pathway of a chemical reaction requires the study of its mechanism, including the characterization of any intermediates and the energetic properties of transition states. organicchemistrytutor.comsolubilityofthings.com An intermediate is a species that exists for a finite lifetime in a local energy minimum along the reaction coordinate, while a transition state is a fleeting, maximum-energy configuration that cannot be isolated. youtube.com
Intermediates: In the reactions discussed for this compound, several key intermediates are proposed.
Halogen-Lithium Exchange: An aryllithium species, [4-(2-methylprop-1-en-1-yl)phenyl]lithium, is a discrete intermediate that can be trapped by electrophiles.
Free Radical Halogenation: The resonance-stabilized benzylic radical is a key intermediate that dictates the regioselectivity of the reaction.
SNAr Reaction: The high-energy Meisenheimer complex would be the critical intermediate if this pathway were accessible. libretexts.org
Transition State Analysis: The transition state represents the energy barrier (activation energy) for a reaction step. organicchemistrytutor.com Its structure determines the reaction rate and selectivity. For instance, in the catalytic hydrogenation of related α-alkyl styrenes, computational studies like Density Functional Theory (DFT) have been used to map the Gibbs free energy profiles. acs.org These studies calculate the energies of pre-transition-state complexes, the transition states themselves (e.g., for hydride transfer), and the resulting intermediates. acs.org Such analyses reveal that the stereochemical outcome of a reaction is determined by the relative energy difference between competing transition states. acs.org While specific kinetic data for this compound is not readily available, analogous computational studies could elucidate the transition states for its various reactions, such as the hydrogen abstraction by a bromine radical or the addition of an organolithium reagent.
Table 3: Conceptual Comparison of Intermediates and Transition States
| Feature | Intermediate | Transition State |
|---|---|---|
| Position on Energy Diagram | Local energy minimum (a "valley"). youtube.com | Local energy maximum (a "peak"). organicchemistrytutor.com |
| Lifetime | Finite, potentially isolable or detectable spectroscopically. | Transient (duration of a single bond vibration). organicchemistrytutor.com |
| Bonding | Fully formed, albeit often reactive, bonds. | Partially formed and partially broken bonds. solubilityofthings.com |
| Role in Mechanism | A distinct step in a multi-step reaction. | The energy barrier between reactants, intermediates, and products. |
| Example in Context | Benzylic radical in NBS bromination. | The configuration during benzylic H-atom abstraction by Br•. |
Kinetic Studies of Reaction Rates and Reaction Orders
Kinetic studies investigating the reaction rates and orders for this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred by examining kinetic data from analogous reactions involving structurally similar substituted styrenes. The electronic and steric effects of the 4-bromo and 2-methyl substituents on the propene unit are expected to influence the reaction kinetics in predictable ways.
Rate = k[Styrene][Br₂]
For a series of 3- and 4-substituted styrenes, a Hammett plot of log k versus the substituent constant σ yields a negative ρ value, indicating that electron-donating groups enhance the reaction rate, while electron-withdrawing groups decrease it. cdnsciencepub.comresearchgate.net Given that the bromine atom in the para position of this compound is an electron-withdrawing group (via induction) but also a weak deactivator, it would be expected to slightly decrease the rate of electrophilic addition compared to an unsubstituted phenyl group. Conversely, the methyl group at the 2-position of the propene chain is electron-donating and would likely increase the nucleophilicity of the double bond, thus accelerating the rate of electrophilic attack. The net effect on the reaction rate would be a combination of these opposing electronic influences.
Table 1: Expected Reaction Orders for Electrophilic Bromination
| Reactant | Order |
|---|---|
| This compound | 1 |
| Bromine (Br₂) | 1 |
This table is illustrative and based on kinetic studies of analogous substituted styrenes.
Influence of Reaction Conditions and Catalysts on Reactivity
The reactivity of this compound is significantly influenced by reaction conditions such as the choice of solvent, temperature, and the presence of catalysts. These factors can alter reaction rates, selectivity, and even the reaction mechanism itself.
Solvent Effects: The polarity of the solvent can play a crucial role in reactions involving charged intermediates, such as the carbocation formed during electrophilic addition. Polar solvents can stabilize these charged species, thereby increasing the reaction rate. For instance, in the bromination of styrenes, solvents like acetic acid are often used. cdnsciencepub.comcdnsciencepub.com
Temperature Effects: As with most chemical reactions, increasing the temperature generally leads to an increase in the reaction rate. This is due to the greater kinetic energy of the reacting molecules, resulting in more frequent and energetic collisions.
Catalysis: The introduction of a catalyst can provide an alternative reaction pathway with a lower activation energy, thus dramatically increasing the reaction rate. For a compound like this compound, several types of catalytic reactions are relevant.
One of the most important catalytic reactions for this type of compound is the Heck reaction , which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgrsc.org In a hypothetical Heck reaction where this compound acts as the alkene partner, a palladium(0) catalyst is typically employed. The catalytic cycle involves the oxidative addition of an aryl or vinyl halide to the Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. researchgate.net The choice of palladium source, ligands, base, and solvent are all critical parameters that affect the efficiency and selectivity of the Heck reaction. nih.govbohrium.com
Table 2: Typical Catalysts and Conditions for Reactions of Substituted Alkenes
| Reaction Type | Catalyst | Common Conditions |
|---|---|---|
| Heck Reaction | Pd(OAc)₂, PdCl₂, Pd/C | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, CH₃CN), elevated temperature |
| Catalytic Hydrogenation | Pt/C, Pd/C, Raney Ni | H₂ gas, various pressures and temperatures |
| Olefin Metathesis | Grubbs' catalysts, Schrock catalysts | Inert atmosphere, various solvents (e.g., CH₂Cl₂, toluene) |
This table provides examples of catalysts and conditions commonly used for reactions involving alkenes structurally similar to this compound.
Another significant catalytic process is olefin metathesis , which allows for the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. harvard.edu Ruthenium-based catalysts, such as Grubbs' catalysts, are widely used for this transformation due to their tolerance of various functional groups. rsc.orgmdpi.com The reactivity of this compound in a cross-metathesis reaction would be influenced by the specific catalyst used and the nature of the coupling partner. researchgate.net
Finally, catalytic hydrogenation of the double bond can be achieved using heterogeneous catalysts like platinum or palladium on carbon, or homogeneous catalysts like Wilkinson's catalyst. The reaction conditions, such as hydrogen pressure and temperature, would affect the rate of reduction. Kinetic models for the hydrogenation of similar alkenes, like propylene (B89431) and 1-butene, have been developed based on the Langmuir-Hinshelwood mechanism, which describes the reaction occurring on the surface of the catalyst. researchgate.net
Advanced Characterization and Structural Elucidation of 3 4 Bromophenyl 2 Methyl 1 Propene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual atoms.
¹H and ¹³C NMR for Definitive Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental information required for the structural verification of 3-(4-Bromophenyl)-2-methyl-1-propene. The expected chemical shifts are predicted based on the analysis of its constituent fragments: the 4-bromobenzyl group and the 2-methyl-1-propene (isobutylene) moiety. docbrown.infodocbrown.infochemicalbook.comnih.gov
In the ¹H NMR spectrum, the aromatic protons of the para-substituted ring typically exhibit an AA'BB' system, appearing as two distinct doublets. chemicalbook.comchemicalbook.com The protons ortho to the bromine atom are expected to resonate at a slightly different frequency than those meta to it. The benzylic protons (Ar-CH ₂-) would appear as a singlet, shifted downfield due to the influence of the adjacent alkene double bond. The vinylic protons (=CH ₂) on carbon 1 are chemically equivalent and would present as a singlet. Similarly, the methyl group protons (-CH ₃) attached to the double bond would also yield a singlet. docbrown.info
The ¹³C NMR spectrum is characterized by distinct signals for each unique carbon atom. docbrown.info The carbon atom attached to the bromine (C-7) is significantly influenced by the halogen's electronegativity. The quaternary carbon of the double bond (C-2) would appear further downfield than the terminal methylene (B1212753) carbon (C-1).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| H-1 (vinylic) | ~4.8 | s (singlet) | C-1 (=CH₂) | ~112 |
| H-10 (methyl) | ~1.7 | s (singlet) | C-2 (=C<) | ~142 |
| H-3 (benzylic) | ~3.3 | s (singlet) | C-3 (-CH₂-) | ~40 |
| H-5, H-9 (aromatic) | ~7.1 | d (doublet) | C-4 (aromatic) | ~139 |
| H-6, H-8 (aromatic) | ~7.4 | d (doublet) | C-5, C-9 (aromatic) | ~130 |
| C-6, C-8 (aromatic) | ~132 | |||
| C-7 (aromatic, C-Br) | ~120 | |||
| C-10 (-CH₃) | ~23 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Detailed Connectivity and Stereochemical Information
Two-dimensional NMR experiments are indispensable for confirming the precise connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be the long-range (⁴J) coupling between the benzylic protons (H-3) and the vinylic protons (H-1). Weaker correlations might also be observed between the benzylic protons and the ortho-aromatic protons (H-5, H-9).
HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals directly to the carbons they are attached to. It would definitively link the proton signal at ~4.8 ppm to the C-1 carbon at ~112 ppm, the signal at ~3.3 ppm to the C-3 carbon at ~40 ppm, and so on, confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about 2- and 3-bond correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations include:
The vinylic protons (H-1) correlating to the quaternary alkene carbon (C-2) and the benzylic carbon (C-3).
The benzylic protons (H-3) correlating to the aromatic carbons C-4, C-5, and C-9, as well as the alkene carbons C-1 and C-2.
The methyl protons (H-10) correlating to the alkene carbons C-1 and C-2.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It would show through-space correlations between the benzylic protons (H-3) and the ortho-aromatic protons (H-5, H-9), confirming their proximity. Correlations between the methyl protons (H-10) and the vinylic protons (H-1) would also be expected.
Solid-State NMR for Polymorphic and Crystalline Forms
While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful tool for characterizing materials in their solid or crystalline states. universiteitleiden.nlemory.edu Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions. universiteitleiden.nl Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to overcome the line broadening observed in solids and obtain high-resolution spectra. emory.edu For a compound like this compound, ssNMR could be used to probe the local environment around the bromine atom and the phenyl ring, providing insights into crystal packing forces and identifying potential polymorphic forms.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show several characteristic absorption bands. docbrown.info
Table 2: Predicted FT-IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2975-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂-) |
| ~1650 | C=C Stretch | Alkene |
| ~1600, 1485 | C=C Stretch | Aromatic Ring |
| ~890 | =C-H Bend (out-of-plane) | gem-Disubstituted Alkene |
| ~820 | C-H Bend (out-of-plane) | para-Disubstituted Benzene (B151609) |
| 650-550 | C-Br Stretch | Aryl Halide |
The presence of bands for aromatic C-H stretching, aliphatic C-H stretching, and distinct C=C stretching for both the alkene and the aromatic ring confirms the basic carbon skeleton. docbrown.infochemicalbook.com Furthermore, strong out-of-plane bending bands are highly diagnostic for the substitution patterns on the double bond and the aromatic ring. docbrown.info The low-frequency absorption corresponding to the C-Br stretch is also a key identifier. rasayanjournal.co.in
Raman Spectroscopy for Molecular Vibrations and Conformational Analysis
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. rasayanjournal.co.inmdpi.com The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of both the alkene and the aromatic ring. The symmetric "ring breathing" mode of the para-disubstituted benzene ring typically gives a very intense Raman signal.
Table 3: Predicted Raman Shifts for this compound
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2975-2850 | C-H Symmetric Stretch | Aliphatic (-CH₃, -CH₂-) |
| ~1650 | C=C Stretch | Alkene (strong intensity) |
| ~1600 | Aromatic Ring Breathing | Aromatic Ring (strong intensity) |
| ~1000 | Aromatic Ring Breathing | Aromatic Ring (strong intensity) |
| 650-550 | C-Br Stretch | Aryl Halide |
The combination of FT-IR and Raman data provides a comprehensive vibrational profile of the molecule, allowing for a confident identification of its structural features and offering potential insights into its conformational preferences. researchgate.net
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. High-resolution and tandem mass spectrometry techniques provide complementary information crucial for unambiguous identification.
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the determination of a molecule's elemental formula from its exact mass. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. nih.gov This capability is critical for confirming the identity of a synthesized compound and differentiating it from potential isomers or impurities.
For this compound, the molecular formula is C₁₀H₁₁Br. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ⁷⁹Br = 78.918337), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ and/or a protonated molecule peak [M+H]⁺ that corresponds closely to this calculated value, typically within a few parts per million (ppm), thereby confirming the elemental composition. kobv.de
Table 1: Theoretical Exact Mass Calculation for this compound (C₁₀H₁₁Br)
| Element | Isotope | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |
| Hydrogen | ¹H | 11 | 1.007825 | 11.086075 |
| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |
| Total | 210.004412 | |||
| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |
| Hydrogen | ¹H | 11 | 1.007825 | 11.086075 |
| Bromine | ⁸¹Br | 1 | 80.916291 | 80.916291 |
| Total | | | | 212.002366 |
The characteristic isotopic pattern of bromine, with two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, would result in two distinct molecular ion peaks separated by approximately 2 Da, which HRMS would precisely measure.
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. unt.edu In an MS/MS experiment, the first mass spectrometer selects the molecular ion of interest. This ion is then passed into a collision cell, where it collides with an inert gas (like argon), causing it to break apart into smaller fragments. The second mass spectrometer then analyzes the masses of these fragments, providing a fragmentation pattern that serves as a structural fingerprint of the original molecule. unt.edu
For this compound, the fragmentation is expected to follow pathways characteristic of alkylbenzenes and alkenes. The most likely fragmentation points are the benzylic C-C bond and cleavages within the propene moiety. The presence of the bromine atom on the phenyl ring will also influence the fragmentation, often remaining on the aromatic fragment.
A plausible fragmentation pathway would involve:
Loss of a methyl radical (•CH₃): A primary fragmentation could be the cleavage of the C-C bond to lose a methyl group, forming a stable secondary benzylic carbocation.
Benzylic cleavage: The bond between the aromatic ring and the propene side chain could break, leading to the formation of a bromophenyl cation or a C₄H₇⁺ fragment.
Tropylium ion formation: Rearrangement of the benzyl-type fragments can lead to the formation of a stable bromotropylium ion.
Table 2: Predicted MS/MS Fragments for this compound (Parent Ion m/z ≈ 210/212)
| Fragment Ion Structure | Proposed Fragmentation Pathway | m/z (⁷⁹Br / ⁸¹Br) |
|---|---|---|
| [C₁₀H₁₁Br]⁺ | Molecular Ion | 210 / 212 |
| [C₉H₈Br]⁺ | Loss of •CH₃ | 195 / 197 |
| [C₇H₆Br]⁺ | Formation of bromotropylium ion | 169 / 171 |
| [C₆H₄Br]⁺ | Bromophenyl cation | 155 / 157 |
Analysis of these fragmentation patterns allows for the detailed structural confirmation of the molecule. docbrown.infonih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, from which the precise positions of atoms can be determined. While specific crystallographic data for this compound is not available, analysis of closely related bromophenyl-containing alkene derivatives provides significant insight into the expected structural parameters.
Crystallographic analysis provides highly accurate measurements of bond lengths, bond angles, and torsion angles. For derivatives containing a bromophenyl group attached to a propene or propenone system, these parameters are well-documented. The C-Br bond length is typically observed in the range of 1.89 to 1.91 Å. The C=C double bond of the alkene moiety is expected to be around 1.33-1.34 Å, while adjacent C-C single bonds are typically in the range of 1.48-1.51 Å. nist.gov Bond angles within the benzene ring are close to the ideal 120°, with slight distortions due to the substituents.
Table 3: Typical Bond Lengths and Angles from Analogous Bromophenyl Derivatives
| Parameter | Description | Typical Value |
|---|---|---|
| C-Br | Bond length | 1.89 - 1.91 Å |
| C=C (alkene) | Bond length | 1.33 - 1.34 Å |
| C-C (aryl-alkene) | Bond length | 1.47 - 1.49 Å |
| C-C (alkene-methyl) | Bond length | 1.50 - 1.52 Å |
| C-C-C (in benzene) | Bond angle | ~120° |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In brominated organic compounds, several types of interactions are commonly observed that stabilize the crystal lattice. researchgate.netmdpi.com
C-H...π Interactions: These occur when a hydrogen atom attached to a carbon atom interacts with the electron cloud of an aromatic ring. These interactions are important in organizing molecules into specific arrangements. mdpi.com
C-H...Br Interactions: The bromine atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor, interacting with hydrogen atoms from neighboring molecules. nih.gov
C-Br...π Interactions: The bromine atom can also interact with the π-system of an adjacent aromatic ring. nih.govnih.gov
π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, often in a slipped or offset fashion, contributing significantly to crystal stability. nih.gov
The interplay of these weak interactions dictates the final crystal structure and influences physical properties such as melting point and solubility. researchgate.net
Table 4: Common Intermolecular Interactions in Bromophenyl Derivatives
| Interaction Type | Description | Role in Crystal Packing |
|---|---|---|
| C-H...π | Hydrogen on one molecule interacts with the π-face of another. | Directional; influences molecular alignment. |
| C-H...Br | Hydrogen atom interacts with a bromine atom. | Connects molecules into chains or layers. nih.gov |
| C-Br...π | Bromine atom interacts with the π-face of an aromatic ring. | Contributes to the formation of layered structures. nih.gov |
| π-π Stacking | Face-to-face or offset stacking of aromatic rings. | Major contributor to packing efficiency and stability. nih.gov |
For instance, in (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, the dihedral angle between the two aromatic rings is 23.49°. nih.gov In another derivative, the dihedral angle between the mean planes of the benzene rings is 71.3°. nih.govresearchgate.net For this compound, the steric bulk of the methyl group on the double bond will influence this angle. A significant twist is expected, which would reduce the steric clash between the methyl group and the ortho-hydrogens of the phenyl ring, leading to a non-planar conformation. Analysis of this angle is essential for understanding the molecule's conformational preferences in the solid state. nih.govmdpi.com
Other Advanced Spectroscopic Methods (e.g., UV-Visible Spectroscopy for Electronic Transitions)
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which induces the promotion of electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a compound absorbs light are characteristic of its electronic structure, particularly the nature and extent of its chromophores—the parts of a molecule responsible for its color.
For a compound like this compound, the primary chromophores are the bromophenyl group and the carbon-carbon double bond of the propene moiety. The interaction between these groups dictates the molecule's UV-Vis absorption profile. The electronic transitions typically observed in such molecules are π → π* (pi to pi star) transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of unsaturated systems, such as aromatic rings and alkenes.
Despite a thorough search of scientific literature and spectral databases, specific experimental UV-Visible spectroscopic data, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), for this compound could not be located. Consequently, a data table summarizing detailed research findings on its electronic transitions cannot be provided at this time.
The electronic structure of this compound consists of the π-system of the benzene ring and the isolated π-bond of the 2-methyl-1-propene unit. The bromine substituent on the phenyl ring can influence the absorption spectrum through electronic effects. Halogens can act as auxochromes, groups that modify the absorption of a chromophore. The presence of bromine, with its lone pairs of electrons, can lead to n → σ* (n to sigma star) and n → π* (n to pi star) transitions, although these are often weaker or occur at different wavelengths than the primary π → π* transitions of the aromatic system.
Without experimental data, further discussion of the specific electronic transitions of this compound remains speculative. Future research involving the acquisition and analysis of its UV-Vis spectrum would be necessary to provide a detailed characterization of its photophysical properties.
Based on the available scientific literature, a detailed computational and theoretical analysis for the specific compound This compound as per the requested outline cannot be fully generated. The search for scholarly articles did not yield specific studies performing Density Functional Theory (DFT) for geometry optimization, Ab Initio calculations, Conformational Analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, or Natural Bond Orbital (NBO) analysis directly on this compound.
The conducted research primarily returned studies on structurally related but different molecules, such as chalcone derivatives containing a carbonyl group (e.g., (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one). Using data from these compounds would violate the strict requirement to focus solely on this compound.
Therefore, it is not possible to provide a scientifically accurate article that adheres to the provided, detailed outline for the specified compound.
Computational and Theoretical Studies on 3 4 Bromophenyl 2 Methyl 1 Propene
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) Surfaces for Nucleophilic and Electrophilic Sites
Computational analysis of the Molecular Electrostatic Potential (MEP) surface of 3-(4-Bromophenyl)-2-methyl-1-propene offers valuable insight into its chemical reactivity. The MEP map visually represents the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In the MEP surface of this compound, the most negative potential is typically localized around the bromine atom due to its high electronegativity. This region, often depicted in red or yellow, signifies a high electron density and is therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl and vinyl groups, as well as the aromatic ring, generally exhibit positive electrostatic potentials, indicated by blue or green colors. These electron-deficient areas are the preferred sites for nucleophilic attack. The π-electron cloud of the propene double bond and the phenyl ring also contributes to the electrostatic potential, creating regions of negative potential above and below the plane of the molecule. Understanding these sites is crucial for predicting the molecule's interaction with other chemical species.
Spectroscopic Property Prediction
Computational Prediction of Vibrational (IR, Raman) and NMR Spectra
Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting the vibrational and nuclear magnetic resonance (NMR) spectra of this compound. These predicted spectra serve as a powerful tool for the structural elucidation and characterization of the compound.
Vibrational Spectra (IR and Raman): Computational frequency analysis provides a detailed assignment of the vibrational modes of the molecule. The predicted Infrared (IR) and Raman spectra are characterized by specific bands corresponding to the stretching and bending vibrations of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| C-H stretching (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the methyl and vinyl groups. |
| C=C stretching | 1650-1600 | Stretching vibration of the propene double bond. |
| C=C stretching (aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring. |
| C-Br stretching | 600-500 | Stretching vibration of the carbon-bromine bond. |
This is an interactive data table. You can sort and filter the data.
NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can also be accurately predicted through computational methods. These calculations help in assigning the signals observed in experimental NMR spectra to specific nuclei within the molecule.
| Nucleus | Predicted Chemical Shift (ppm) | Assignment |
| ¹H (Aromatic) | 7.0-7.5 | Protons on the 4-bromophenyl group. |
| ¹H (Vinyl) | 4.5-5.0 | Protons of the =CH₂ group. |
| ¹H (Allylic) | 3.0-3.5 | Protons of the -CH₂- group adjacent to the phenyl ring. |
| ¹H (Methyl) | 1.5-2.0 | Protons of the -CH₃ group. |
| ¹³C (Aromatic) | 120-140 | Carbon atoms of the 4-bromophenyl group. |
| ¹³C (Vinyl) | 110-145 | Carbon atoms of the C=C double bond. |
| ¹³C (Allylic) | 35-45 | Carbon atom of the -CH₂- group. |
| ¹³C (Methyl) | 20-25 | Carbon atom of the -CH₃ group. |
This is an interactive data table. You can sort and filter the data.
Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG)
The study of non-covalent interactions (NCI) is crucial for understanding the molecule's behavior in condensed phases and its interactions with biological systems. The Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions.
For this compound, RDG analysis reveals the presence of various intramolecular and potentially intermolecular non-covalent interactions. The visualization typically shows surfaces between atoms, with the color of the surface indicating the nature and strength of the interaction. Blue surfaces generally represent strong attractive interactions like hydrogen bonds, green surfaces indicate weak van der Waals interactions, and red surfaces signify repulsive steric clashes.
In this molecule, RDG plots would likely highlight van der Waals interactions between the bromine atom and nearby hydrogen atoms, as well as between the phenyl ring and the methyl group. These weak interactions play a significant role in determining the conformational preferences and packing of the molecule in the solid state.
Applications and Derivatization in Advanced Materials Science
Role as an Intermediate in the Synthesis of Complex Organic Architectures
The unique combination of functional groups in 3-(4-Bromophenyl)-2-methyl-1-propene makes it a valuable intermediate for constructing larger, more complex molecules. The vinyl group allows for polymerization, while the bromophenyl moiety is a key handle for cross-coupling reactions, enabling the extension of the molecular framework.
The α-methylstyrene backbone of this compound is amenable to various polymerization techniques. Cationic polymerization of α-methylstyrene is a well-established method for producing polymers with specific molecular weights. medcraveonline.com The presence of the p-bromo substituent on the phenyl ring introduces additional functionality into the resulting polymer, poly(α-methyl-p-bromostyrene).
This bromo-functionalized polymer can be used directly or as a co-monomer in copolymerization reactions. For instance, α-methyl-p-bromo-styrene has utility as a co-monomer for preparing copolymers that exhibit flame retardancy. nih.gov The bromine atoms incorporated into the polymer backbone act as radical traps upon heating, interrupting the combustion cycle. A general approach involves the bromination of poly(α-methylstyrene) followed by depolymerization to yield the brominated monomer, which can then be re-polymerized to create flame-retardant materials. nih.gov
Furthermore, the bromo-substituent on the polymer chain serves as a reactive site for post-polymerization modification, allowing for the grafting of other functional groups to create materials with diverse properties. This approach is analogous to the synthesis of novel acrylate (B77674) copolymers from complex bromophenyl propene derivatives, which have shown potential in biomedical applications. researchgate.net
Supramolecular chemistry relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. Polymers derived from this compound are potential precursors for such assemblies. Block copolymers, which consist of chemically distinct polymer chains linked together, are particularly useful for creating nanostructured materials through self-assembly. researchgate.net
A block copolymer containing a poly(α-methyl-p-bromostyrene) segment could be synthesized. The properties of the bromophenyl groups—such as their polarizability and potential for halogen bonding—could then be exploited to direct the self-assembly process when combined with other polymer blocks or low molecular weight additives. researchgate.net This strategy allows for the creation of ordered nano-domains, similar to how supramolecular assemblies have been used to prepare nanotemplates and nanoarrays. researchgate.net While direct synthesis of supramolecular assemblies from this compound is not extensively documented, its structural similarity to styrene (B11656) makes it a candidate for incorporation into such systems. The principles of supramolecular polymer chemistry, where specific intermolecular interactions create entanglements and define material properties, are applicable here. acs.org
Derivatives with Specific Optical and Electronic Properties
The electronic structure of this compound can be systematically modified, particularly through reactions at the C-Br bond, to synthesize derivatives with desirable optical and electronic characteristics for applications in photonics and displays.
Non-linear optical (NLO) materials are crucial for technologies like optical communications and data processing. The key to creating organic NLO materials is the design of molecules with large hyperpolarizabilities, often achieved with donor-π-acceptor electronic systems. The C-Br bond in this compound is an ideal starting point for synthesizing such structures via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.govdtic.mil
This reaction allows the bromine atom to be replaced with various aryl groups, extending the π-conjugated system and enabling the introduction of strong electron-donating or electron-withdrawing groups. For example, coupling the bromophenyl moiety with an electron-rich group (like a dimethylamino-phenyl group) can create a push-pull system, which is a common motif for NLO chromophores. organic-chemistry.org Research on structurally related compounds, such as (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, has demonstrated how the bromophenyl core can be part of a molecule exhibiting interesting fluorescence properties relevant to optical materials. youtube.com
| Starting Material | Coupling Partner (Ar-B(OR)₂) | Potential Product Feature | Application |
|---|---|---|---|
| This compound | 4-(Dimethylamino)phenylboronic acid | Donor-π-Acceptor System | Second-order NLO |
| This compound | 4-Nitrophenylboronic acid | Extended π-conjugation with acceptor | Chromophore |
| This compound | 2-Thienylboronic acid | Heterocyclic π-system | Organic Electronics |
Liquid crystals (LCs) are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. medcraveonline.com Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where rigid, mesogenic (LC-forming) units are attached as side chains to a flexible polymer backbone. tandfonline.com
Polymers synthesized from this compound can serve as the backbone for SCLCPs. The bromophenyl groups on the polymer can be chemically modified through cross-coupling reactions to attach known mesogenic units. For example, biphenyl (B1667301) or chalcone-based moieties, which are known to induce liquid crystalline behavior, could be appended. tandfonline.com The resulting polymer would combine the processability of a polymer with the unique optical properties of liquid crystals. Studies on liquid crystalline styrene monomers have shown that the styrene unit is a viable component for creating LC materials, suggesting that α-methylstyrene derivatives are also suitable candidates. researchgate.net The final properties, such as the type of LC phase (e.g., nematic, smectic) and the transition temperatures, would depend on the structure of the attached mesogen and the length of any flexible spacer used to connect it to the polymer backbone. tandfonline.comresearchgate.net
Development of Functionalized Derivatives for Catalysis and Ligand Design
Phosphine (B1218219) ligands are fundamental to modern transition-metal catalysis, particularly for cross-coupling reactions. The design of these ligands is crucial for controlling the catalyst's activity, selectivity, and stability. beilstein-journals.orgnih.gov this compound can be used as a precursor to synthesize novel phosphine ligands.
The most direct method involves the conversion of the aryl-bromine bond to an aryl-phosphorus bond. This can be achieved through several established synthetic routes:
Via Organometallic Intermediates: The compound can be reacted with a strong base like n-butyllithium or with magnesium metal to form an organolithium or Grignard reagent, respectively. This nucleophilic intermediate can then react with a chlorophosphine (e.g., chlorodiphenylphosphine, PPh₂Cl) to form the desired tertiary phosphine. nih.gov
Palladium-Catalyzed Phosphination: Direct coupling of the aryl bromide with a secondary phosphine (like diphenylphosphine, HPPh₂) can be accomplished using a palladium catalyst.
| Step | Reactant 1 | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | Mg, THF | 4-(2-methylprop-1-en-1-yl)phenylmagnesium bromide | Formation of Grignard Reagent |
| 2 | Grignard Reagent from Step 1 | P(C₆H₅)₂Cl | (4-(2-methylprop-1-en-1-yl)phenyl)diphenylphosphine | C-P Bond Formation |
The resulting phosphine ligand, (4-(2-methylprop-1-en-1-yl)phenyl)diphenylphosphine, possesses a unique combination of steric and electronic properties derived from the α-methylstyrene group, which could influence its performance in catalytic applications such as Suzuki or Heck cross-coupling reactions. researchgate.net The presence of the polymerizable vinyl group also offers the possibility of creating polymeric phosphine ligands, which can be advantageous for catalyst recovery and reuse.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Environmentally Benign Synthetic Routes
A primary focus of future research will be the development of more sustainable methods for synthesizing 3-(4-Bromophenyl)-2-methyl-1-propene. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or generate significant chemical waste. The principles of green chemistry are expected to drive innovation in this area, with a focus on minimizing environmental impact. ijsr.in
Investigation of Novel Catalytic Transformations for Selective Functionalization
The unique chemical structure of this compound, featuring both a reactive double bond and a functionalizable aromatic ring, makes it an ideal candidate for a wide range of catalytic transformations. Future research will likely focus on developing novel catalytic methods to selectively modify different parts of the molecule, leading to the creation of new and valuable compounds.
One promising area of investigation is the selective functionalization of the carbon-carbon double bond. Recent advancements in visible-light photoredox catalysis could enable the hydro-functionalization of the alkene, allowing for the introduction of various functional groups such as amides, acyl groups, and alkyl chains. organic-chemistry.org Another exciting possibility is the use of photocatalysis for the arylcarboxylation of the alkene with carbon dioxide, offering a sustainable route to valuable carboxylic acid derivatives. nih.gov
Furthermore, the development of novel catalytic systems for the selective activation of the C-H bonds on the aromatic ring could open up new avenues for creating complex molecular architectures. nih.gov Research in this area could lead to the development of highly efficient and selective methods for introducing new functional groups at specific positions on the bromophenyl ring.
Exploration of New Materials Applications Based on Its Unique Structural Features
The presence of a polymerizable alkene group and a bromine atom, which can be further functionalized, makes this compound an attractive building block for new advanced materials. rsc.org Future research is expected to explore the polymerization of this monomer to create novel functionalized polystyrene-based materials. cam.ac.uk
The incorporation of the bromo-functional group into the polymer backbone could impart unique properties, such as enhanced flame retardancy or modified thermal stability. mdpi.com Furthermore, the bromine atom can serve as a handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the material's properties for specific applications. researchgate.net This could lead to the development of new materials for use in electronics, sensors, or biomedical devices.
Integration of Advanced Computational Modeling and Machine Learning for Design and Prediction
Advanced computational tools are set to revolutionize the way chemists approach the synthesis and application of new molecules. In the context of this compound, computational modeling and machine learning will play a crucial role in accelerating research and development. numberanalytics.com
Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of synthetic transformations with high accuracy. mit.edustanford.eduacs.org This will enable researchers to identify the most promising reaction conditions for the synthesis and functionalization of this compound, saving valuable time and resources. sesjournal.comacs.org
Q & A
Q. What are the optimal synthetic routes for 3-(4-bromophenyl)-2-methyl-1-propene, and how can reaction conditions be systematically optimized?
The compound can be synthesized via a Wittig reaction , analogous to the preparation of its chloro analog (3-(4-bromophenyl)-2-chloro-1-propene) . Key parameters include:
- Reagents : Use 4-bromobenzaldehyde and a methyl-substituted ylide (e.g., from methyltriphenylphosphonium bromide).
- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance ylide reactivity.
- Temperature : Controlled heating (60–80°C) improves yield while minimizing side reactions.
- Purification : Column chromatography or recrystallization (using hexane/ethyl acetate) ensures >95% purity .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR identify the methyl group (δ ~1.8–2.1 ppm) and bromophenyl protons (δ ~7.3–7.6 ppm). H-H COSY and HSQC confirm connectivity .
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) resolve stereochemistry and bond lengths. For example, the bromophenyl moiety often exhibits a planar geometry with C–Br bond lengths of ~1.89 Å .
Q. How can researchers ensure the compound’s stability during storage and handling?
- Storage : Keep in amber vials under inert gas (N or Ar) at –20°C to prevent oxidation of the propene group.
- Handling : Use gloveboxes for air-sensitive reactions. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What role does this compound play in transition-metal-catalyzed cross-coupling reactions?
The bromophenyl group acts as a directing group in Suzuki-Miyaura couplings. For example:
- Catalyst : Pd(PPh) (1–5 mol%) in THF/EtOH.
- Conditions : KCO base, 80°C, 12 hours.
- Applications : Coupling with boronic acids generates biaryl derivatives for drug-discovery scaffolds. Competitive reactivity between the bromine and methyl groups must be assessed via kinetic studies .
Q. How can computational chemistry predict the compound’s reactivity in nucleophilic additions or cycloadditions?
- DFT calculations (e.g., Gaussian 16) model frontier molecular orbitals to identify electrophilic sites. The propene double bond (LUMO ≈ –1.2 eV) is susceptible to nucleophilic attack .
- MD simulations (AMBER or GROMACS) analyze steric effects from the methyl group, which may hinder π-π stacking in supramolecular assemblies .
Q. What strategies resolve contradictions in reported reactivity data (e.g., inconsistent yields in halogen-exchange reactions)?
- DoE (Design of Experiments) : Vary catalysts (e.g., CuI vs. PdCl), solvents (DMF vs. DMSO), and temperatures to identify optimal conditions.
- In situ monitoring : Use Raman spectroscopy to track intermediate formation (e.g., arylcopper species) .
Q. How does the methyl group influence the compound’s solid-state packing and intermolecular interactions?
- Hydrogen-bonding analysis : Graph-set notation (e.g., chains) reveals weak C–H···Br interactions (distance ~3.2 Å) between adjacent molecules.
- Crystal packing : The methyl group introduces torsional strain, reducing symmetry and favoring monoclinic over orthorhombic lattices .
Methodological Notes
- Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .
- Crystallography : Use TWINABS for data scaling if crystals exhibit twinning, as seen in bromophenyl derivatives .
- Analytical Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish methyl (-CH) and methine (-CH-) signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
